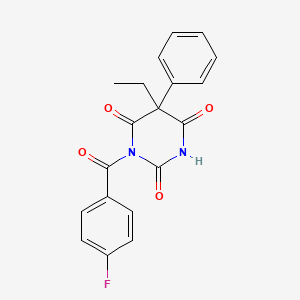

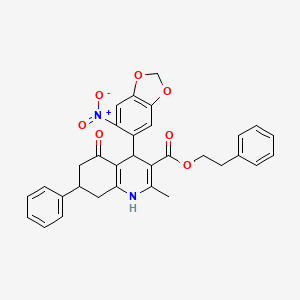

![molecular formula C17H21N5O B4979908 N-benzyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B4979908.png)

N-benzyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to N-benzyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide often involves complex organic reactions, aiming to introduce the desired functional groups and achieve high specificity and yield. For instance, Shibuya et al. (2018) described the synthesis of a closely related compound by introducing a piperazine unit, which resulted in enhanced aqueous solubility and improved oral absorption compared to its predecessor (Shibuya et al., 2018). This methodological approach highlights the importance of structural modification in enhancing drug-like properties.

Molecular Structure Analysis

The molecular structure of compounds similar to N-benzyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide is characterized by the presence of a piperazine ring, which is known to influence the molecule's biological activity and binding affinity to biological targets. The crystal structures of related compounds have shown a folded conformation around the methylene C atom of the acetamide bridge, with intramolecular hydrogen bonding stabilizing the structure (Subasri et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving N-benzyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide and its analogs typically focus on modifications at the piperazine or pyrimidinyl moieties to explore their effects on biological activity. The introduction of different substituents can lead to significant changes in the compound's chemical properties and its interaction with biological targets. For instance, modifications in the piperazine unit have been shown to affect the compound's functional activity and stability (Matulenko et al., 2004).

Mécanisme D'action

While the specific mechanism of action for “N-benzyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide” is not available, pyrimidine derivatives are known to exhibit their pharmacological effects through various mechanisms. For instance, some pyrimidine derivatives function as antimicrobial agents by blocking the biosynthesis of certain bacterial lipids .

Orientations Futures

The future research directions for “N-benzyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide” and similar compounds could involve exploring their potential pharmacological applications, given the diverse biological activities exhibited by pyrimidine derivatives . Further studies could also focus on optimizing their synthesis methods and investigating their mechanisms of action.

Propriétés

IUPAC Name |

N-benzyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O/c23-16(20-13-15-5-2-1-3-6-15)14-21-9-11-22(12-10-21)17-18-7-4-8-19-17/h1-8H,9-14H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEMTWDLGKLDSJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)NCC2=CC=CC=C2)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

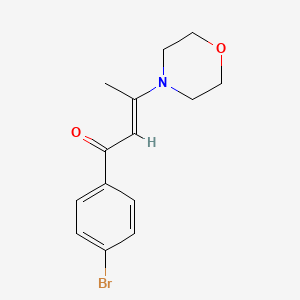

![1-acetyl-17-(4-fluorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4979826.png)

![ethyl (5-{[1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4979833.png)

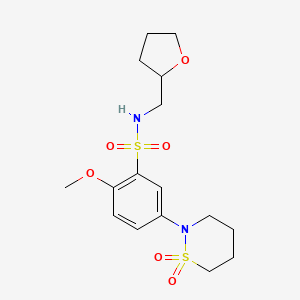

![N-[(4-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline](/img/structure/B4979848.png)

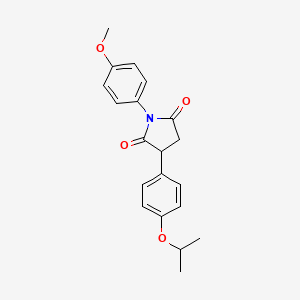

![5-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4979856.png)

![5-acetyl-4-(4-bromophenyl)-2-{[2-(2,5-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4979869.png)

![4-{[3-(2,4-dichlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate](/img/structure/B4979875.png)

![4-[4-(2-tert-butylphenoxy)butyl]morpholine](/img/structure/B4979901.png)

![3-hydroxy-2,4-diphenyl-4,10-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(2H)-one](/img/structure/B4979914.png)